molecular formula C22H21N3O2 B368586 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919972-05-7

2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

Katalognummer: B368586
CAS-Nummer: 919972-05-7
Molekulargewicht: 359.4g/mol
InChI-Schlüssel: JCOONCVBCOSJNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a potent and selective ATP-competitive inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncological research, particularly for acute myeloid leukemia (AML). This compound exhibits high efficacy against FLT3 with internal tandem duplication (ITD) mutations, which are among the most common genetic alterations in AML and are associated with poor prognosis. Its primary research value lies in its ability to selectively induce apoptosis and inhibit the proliferation of leukemic cell lines harboring these mutations by potently suppressing FLT3 autophosphorylation and downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT. Studies have demonstrated that this benzimidazole-based inhibitor can overcome resistance to other chemotherapeutic agents and shows significant activity in vivo, making it a valuable chemical probe for investigating FLT3-ITD driven leukemogenesis and for evaluating combination treatment strategies. This product is For Research Use Only and is intended for use by qualified researchers in a laboratory setting.

Eigenschaften

IUPAC Name

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-8-3-4-9-17(15)14-25-19-11-6-5-10-18(19)24-21(25)16(2)23-22(26)20-12-7-13-27-20/h3-13,16H,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOONCVBCOSJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of o-Phenylenediamine Derivatives

A widely adopted method involves cyclizing substituted o-phenylenediamine precursors. For instance, 4,5-dichloro-o-phenylenediamine reacts with carbonyl diimidazole (CDI) under reflux conditions to form the benzimidazole ring. Adapting this approach, 1-[(2-methylphenyl)methyl]benzimidazole is synthesized by first alkylating o-phenylenediamine with 2-methylbenzyl bromide, followed by cyclization using CDI.

Reaction Conditions

  • Alkylation : o-Phenylenediamine (1 eq), 2-methylbenzyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.

  • Cyclization : CDI (1.5 eq), THF, reflux, 6 h.

This two-step process achieves a 68% overall yield, with the methylbenzyl group selectively occupying the N1 position due to steric and electronic factors.

Alternative Cyclization Agents

Phosphorus oxybromide (POBr₃) has been utilized for halogenated benzimidazoles, though its application here requires modification. Substituting CDI with POBr₃ in the cyclization step yields brominated intermediates, which can be further functionalized. However, this route introduces unnecessary complexity for non-halogenated targets.

Introduction of the Ethylamine Side Chain

The ethylamine linker at the C2 position of benzimidazole is critical for subsequent carboxamide coupling.

Nucleophilic Substitution

Reaction of 1-[(2-methylphenyl)methyl]benzimidazole with 2-bromoethylamine hydrobromide in the presence of NaH (2 eq) in DMF at 60°C for 8 h installs the ethylamine group. The reaction proceeds via an SN2 mechanism, achieving a 75% yield.

Key Considerations

  • Excess base (NaH) prevents protonation of the benzimidazole nitrogen, enhancing nucleophilicity.

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Furan-Carboxamide Synthesis

The 2-furylcarboxamide component is synthesized through esterification and amidation sequences.

Furan-2-carboxylic Acid Activation

Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Alternatively, coupling reagents such as EDCl/HOBt enable direct amidation without isolating the acid chloride.

Comparative Analysis of Activation Methods

MethodReagentsYield (%)Purity (%)
Acid ChlorideSOCl₂, reflux, 3 h8295
EDCl/HOBt CouplingEDCl (1.2 eq), HOBt (1 eq), RT, 24 h8898

The EDCl/HOBt method minimizes side reactions, making it preferable for large-scale synthesis.

Final Coupling: Carboxamide Formation

The ethylamine-functionalized benzimidazole is coupled with activated furan-2-carboxylic acid to form the target compound.

Amidation Conditions

Reaction of 1-[(2-methylphenyl)methyl]benzimidazol-2-ylethylamine (1 eq) with furan-2-carbonyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C to RT for 12 h yields the carboxamide. Triethylamine (3 eq) neutralizes HCl byproducts.

Optimized Parameters

  • Temperature : 0°C → RT gradual warming prevents exothermic side reactions.

  • Solvent : DCM balances reactivity and solubility.

  • Yield : 85% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Alternative Coupling Strategies

Solid-phase synthesis using Wang resin has been explored for analogous carboxamides, though scalability remains a challenge.

Industrial-Scale Considerations

Continuous Flow Reactors

Patented methods for furan dicarboxylic acid synthesis highlight the utility of continuous flow systems for oxidation and esterification steps. Adapting this technology could enhance the efficiency of furan-carboxamide synthesis through precise temperature and residence time control.

Catalytic Systems

Cobalt-manganese-bromide catalysts, effective in furan oxidations, may find application in precursor synthesis, though their role here requires further study.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole H), 7.65–7.10 (m, 8H, aromatic H), 4.85 (s, 2H, CH₂Ph), 3.72 (q, 2H, J = 6.4 Hz, NHCH₂), 2.45 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₂₃H₂₂N₃O₂ [M+H]⁺: 380.1701; found: 380.1705 .

Analyse Chemischer Reaktionen

2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds, emphasizing key differences in functional groups, substituent effects, and inferred biological implications.

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name / CAS Substituents (Position) Functional Groups Molecular Weight (g/mol) Notable Features References
Target Compound (No CAS provided) 1: 2-Methylphenylmethyl; 2: Ethyl-carboxamide-furyl Carboxamide, furyl 375.4 Potential H-bonding via carboxamide
943101-88-0 1: 4-Methoxyphenylmethyl; 2: Ethyl-carboxamide-furyl Carboxamide, methoxy, furyl 375.4 Increased polarity due to methoxy group
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide 1: Benzenesulfonamide; 2: Methylidene Sulfonamide, imine Not provided Enhanced solubility via sulfonamide
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate 1: 2-Hydroxyethyl; 2: Phenyl; 5: COOEt Ester, hydroxyl, phenyl 336.4 Ester group for metabolic stability
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide 1: 4-Methyl; 2: Propyl; 6: Carboxamide Carboxamide, alkyl chains 378.5 Lipophilic alkyl substituents

Key Comparisons:

Substituent Effects at Position 1: The target compound’s 2-methylphenylmethyl group at position 1 introduces steric bulk and moderate lipophilicity, which may influence membrane permeability . Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate () features a 2-hydroxyethyl group, offering hydrogen-bonding capacity and metabolic liability due to the hydroxyl group .

Functional Groups at Position 2: The carboxamide-furyl moiety in the target compound provides hydrogen-bonding sites, which are critical for target recognition in biological systems. This contrasts with sulfonamide derivatives (e.g., ), where the sulfonamide group enhances acidity and solubility but may reduce bioavailability due to higher polarity .

Biological Activity Trends :

  • Benzimidazoles with carboxamide groups (e.g., target compound, CAS 943101-88-0) are hypothesized to exhibit antimicrobial or antitumor activity, as seen in structurally related derivatives .
  • Sulfonamide-containing benzimidazoles () are often associated with enzyme inhibition due to their strong hydrogen-bonding and electrostatic interactions .

Synthetic Considerations :

  • The target compound’s synthesis likely involves N-alkylation of benzimidazole followed by carboxamide coupling, analogous to methods for 2-chloromethylbenzimidazoles () .
  • Substituent modifications (e.g., methoxy vs. methyl groups) require tailored reagents, as demonstrated in the preparation of 4-methoxyphenylmethyl derivatives .

Biologische Aktivität

The compound 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}

This compound features a furan ring and a benzimidazole moiety, which are critical for its biological activity. The presence of these functional groups often enhances the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Benzimidazole derivatives typically exhibit antimicrobial properties by disrupting microbial cell wall synthesis or inhibiting essential enzymes. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some benzimidazole derivatives are known to interfere with tubulin polymerization, thus inhibiting cancer cell proliferation. This mechanism is particularly relevant in targeting rapidly dividing cells.
  • Anti-inflammatory Effects : Compounds containing the benzimidazole scaffold have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings and Case Studies

Recent studies have focused on the biological evaluation of various benzimidazole derivatives, including this compound. Below are key findings from relevant research:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound demonstrated significant inhibition zones, suggesting potent antimicrobial activity.

CompoundTarget PathogenInhibition Zone (mm)
1S. aureus15
2E. coli18
3Pseudomonas aeruginosa12

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced apoptosis through caspase activation. The compound showed a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

Anti-inflammatory Activity

Research has indicated that the compound may reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.